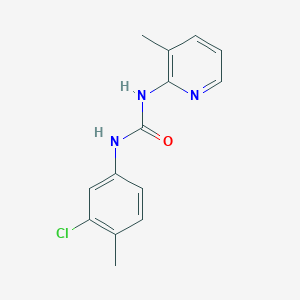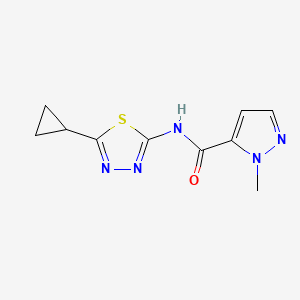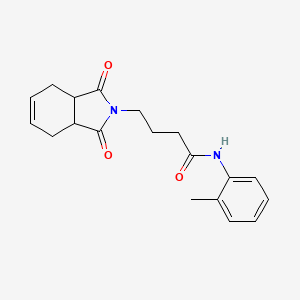
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme, which is a key regulator of the nitric oxide (NO) signaling pathway.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a potent and selective inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of GTP to cGMP. The binding of NO to the heme group of sGC activates the enzyme and increases the production of cGMP, which leads to smooth muscle relaxation and other physiological effects. This compound inhibits the activity of sGC by binding to the heme group and preventing the binding of NO. This results in a decrease in cGMP production and a reduction in the physiological effects of NO.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits sGC activity in a dose-dependent manner, with an IC50 value of approximately 1 μM. It has also been shown to inhibit the relaxation of smooth muscle in response to NO, indicating that it can block the physiological effects of NO. In vivo studies have shown that this compound can reduce blood pressure and inhibit platelet aggregation, suggesting that it may have therapeutic potential for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a valuable tool for studying the NO signaling pathway. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to using this compound. It has been shown to have some off-target effects, such as inhibiting the activity of other enzymes, which may complicate the interpretation of experimental results. Additionally, its potency and selectivity may vary depending on the experimental conditions, which may require careful optimization of the experimental protocol.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective inhibitors of sGC. This could lead to the development of new therapeutic agents for cardiovascular diseases and other conditions that involve the NO signaling pathway. Another area of interest is the investigation of the off-target effects of this compound and other sGC inhibitors. This could help to clarify the physiological and biochemical effects of these compounds and improve their usefulness as research tools. Finally, the role of sGC in other physiological processes, such as inflammation and immune function, is an area of active research that could benefit from the use of sGC inhibitors like this compound.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using a multistep reaction process that involves the condensation of 3-chloro-4-methylphenyl isocyanate with 3-methyl-2-pyridinylamine. The resulting product is then treated with urea to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research to investigate the role of the NO signaling pathway in various physiological processes. It has been shown to modulate the activity of sGC, which is a critical component of the NO signaling pathway. This compound has been used to study the effects of NO on smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been used to investigate the role of NO in cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-5-6-11(8-12(9)15)17-14(19)18-13-10(2)4-3-7-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKSVHCZMYXYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853319-25-2 |
Source


|
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(3-METHYL-2-PYRIDINYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)

![3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5328733.png)

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)
![7-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5328778.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)
![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)
